Cas no 1637677-22-5 (Povorcitinib)

Povorcitinib structure
Produktname:Povorcitinib
Povorcitinib Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Povorcitinib
- INCB-054707
- POVORCITINIB [USAN]
- POVORCITINIB (INCB54707)
- 4-(3-(cyanomethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl)azetidin-1-yl)-2,5-difluoro-N-((2S)-1,1,1-trifluoropropan-2-yl)benzamide
- 1637677-22-5
- (S)-4-(3-(Cyanomethyl)-3-(3',5'-dimethyl-1H,1'H-(4,4'-bipyrazol)-1-yl)azetidin-1-yl)-2,5-difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide
- Benzamide, 4-[3-(cyanomethyl)-3-(3',5'-dimethyl[4,4'-bi-1H-pyrazol]-1-yl)-1-azetidinyl]-2,5-difluoro-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-
- Povorcitinib (USAN/INN)
- CS-0376529
- 4-(3-(Cyanomethyl)-3-(3',5'-dimethyl-1H,1'H-4,4'-bipyrazol-1-yl)azetidin-1-yl)-2,5-difluoro-N-((1S)-2,2,2-trifluoro-1-methylethyl)benzamide
- GLXC-26967
- Povorcitinib [INN]
- compound 7 [US20210238168A1]
- MS-29420
- 4-[3-(cyanomethyl)-3-(3',5'-dimethyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide
- compound 7 (US20210238168A1)
- AT40319
- SCHEMBL16240136
- INCB054707
- Povorcitinib [WHO-DD]
- HY-145588
- GTPL11881
- EX-A7800
- N0JWC7RO00
- UNII-N0JWC7RO00
- AKOS040756953
- DA-57007
- CHEMBL5095079
- Benzamide, 4-(3-(cyanomethyl)-3-(3',5'-dimethyl(4,4'-bi-1H-pyrazol)-1-yl)-1-azetidinyl)-2,5-difluoro-N-((1S)-2,2,2-trifluoro-1-methylethyl)-
- 4-[3-(Cyanomethyl)-3-(3',5'-dimethyl-1H,1'H-4,4'-bipyrazol-1-yl)azetidin-1-yl]-2,5-difluoro-N-[(1S)-2,2,2-trifluoro-1-methylethyl]benzamide
- 4-[3-(Cyanomethyl)-3-(3',5'-dimethyl-1H,1'H-4,4'-bipyrazol-1-yl) azetidin-1-yl]-2,5-difluoro-N-[(1S)-2,2,2-trifluoro-1-methylethyl]benzamide
- 4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide
- D12575
-
- Inchi: 1S/C23H22F5N7O/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33)/t14-/m0/s1
- InChI-Schlüssel: MSGYSFWCPOBHEV-AWEZNQCLSA-N
- Lächelt: C(C1(N2N=CC(C3=C(NN=C3C)C)=C2)CN(C2C=C(F)C(C(=O)N[C@@H](C)C(F)(F)F)=CC=2F)C1)C#N
Berechnete Eigenschaften
- Genaue Masse: 507.18059916g/mol
- Monoisotopenmasse: 507.18059916g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 6
- Komplexität: 860
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topologische Polaroberfläche: 103Ų
Povorcitinib Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-145588-5mg |
Povorcitinib |
1637677-22-5 | 98.20% | 5mg |
¥3000 | 2024-07-20 | |
MedChemExpress | HY-145588-10mM*1mLinDMSO |
Povorcitinib |
1637677-22-5 | 98.20% | 10mM*1mLinDMSO |
¥4950 | 2023-04-10 | |
1PlusChem | 1P024GMD-100mg |
Povorcitinib |
1637677-22-5 | 98% | 100mg |
$2783.00 | 2024-06-19 | |
1PlusChem | 1P024GMD-25mg |
Povorcitinib |
1637677-22-5 | 98% | 25mg |
$1124.00 | 2024-06-19 | |
Ambeed | A1602300-100mg |
(S)-4-(3-(Cyanomethyl)-3-(3',5'-dimethyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-2,5-difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide |
1637677-22-5 | 98% | 100mg |
$2400.0 | 2024-07-21 | |
1PlusChem | 1P024GMD-10mg |
Povorcitinib |
1637677-22-5 | 98% | 10mg |
$552.00 | 2024-06-19 | |
MedChemExpress | HY-145588-25mg |
Povorcitinib |
1637677-22-5 | 98.20% | 25mg |
¥9500 | 2024-07-20 | |
MedChemExpress | HY-145588-10mM*1 mL in DMSO |
Povorcitinib |
1637677-22-5 | 98.20% | 10mM*1 mL in DMSO |
¥4950 | 2024-07-20 | |
Ambeed | A1602300-5mg |
(S)-4-(3-(Cyanomethyl)-3-(3',5'-dimethyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-2,5-difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide |
1637677-22-5 | 98% | 5mg |
$519.0 | 2025-03-01 | |
Ambeed | A1602300-25mg |
(S)-4-(3-(Cyanomethyl)-3-(3',5'-dimethyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-2,5-difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide |
1637677-22-5 | 98% | 25mg |
$1429.0 | 2025-03-01 |
Povorcitinib Verwandte Literatur
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1637677-22-5 (Povorcitinib) Verwandte Produkte
- 367907-37-7(ethyl 7-(4-fluorophenyl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate)
- 1918185-84-8(Tiragolumab)
- 802037-37-2(1-{tricyclo4.3.1.1,3,8undecan-4-yl}ethan-1-amine)
- 2060039-73-6(3a-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo3,4-cpyrrole)
- 1696825-74-7(1-Oxaspiro[2.4]heptane-2-carboxylic acid, 2-chloro-4,6,6-trimethyl-, methyl ester)
- 893952-13-1(N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}-4-tert-butylbenzamide)
- 195324-88-0(Benzene,1-bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-)
- 2172551-23-2(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid)
- 1396995-62-2(Fmoc-2-amino-3-methoxybutanoic Acid)
- 2742652-91-9(3-Butylspiro[3.3]heptan-1-one)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1637677-22-5)Povorcitinib

Reinheit:99%/99%/99%/99%
Menge:5mg/10mg/25mg/100mg
Preis ($):270.0/405.0/855.0/2160.0